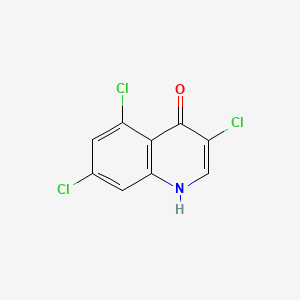

3,5,7-Trichloroquinolin-4(1H)-one

Description

Properties

CAS No. |

1204811-23-3 |

|---|---|

Molecular Formula |

C9H4Cl3NO |

Molecular Weight |

248.487 |

IUPAC Name |

3,5,7-trichloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4Cl3NO/c10-4-1-5(11)8-7(2-4)13-3-6(12)9(8)14/h1-3H,(H,13,14) |

InChI Key |

OVAYJLLUYRWGRJ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1Cl)C(=O)C(=CN2)Cl)Cl |

Synonyms |

3,5,7-Trichloro-4-hydroxyquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ring Saturation: The tetrahydroquinolinone derivative () features a partially saturated ring, which may enhance conformational flexibility and bioavailability compared to the fully aromatic trichloroquinolinone.

- In contrast, the methyl group in the tetrahydro derivative may improve lipophilicity .

Analytical Techniques

- Tetrahydroquinolinone (): LC-MS and NMR spectrometry were critical for confirming purity and structural integrity . These methods are standard for quinolinone derivatives but may require adjustments for highly chlorinated analogs due to signal splitting in NMR.

- Trichloroquinolinone: Chlorine’s electronegativity could complicate NMR interpretation, necessitating advanced techniques like $^{13}\text{C}$-NMR or X-ray crystallography for unambiguous characterization.

Preparation Methods

Nitration-Cyclization-Chlorination Sequence

A widely cited method involves the nitration of 3,4-dimethoxyacetophenone followed by cyclization and chlorination. In this approach, 3,4-dimethoxyacetophenone is treated with concentrated nitric acid (50–97.5%) in acetic acid at 20–80°C for 0.5–12 hours, yielding a nitro intermediate. Cyclization via heating at elevated temperatures (250°C) forms the quinoline core, which undergoes sequential chlorination using phosphorus trichloride (PCl₃) or oxychloride (POCl₃). This method achieves moderate yields (60–75%) but requires careful control of reaction conditions to avoid over-chlorination.

Key Reaction Conditions:

Gould-Jacobs Cyclocondensation

The Gould-Jacobs reaction offers an alternative pathway starting from 3,4-dimethoxyaniline and ethoxymethylene malonate. The aniline derivative reacts with ethoxymethylene malonate in a Michael addition, followed by thermal cyclization to form 4-hydroxyquinoline-3-carboxylate. Alkali hydrolysis and decarboxylation yield 4-hydroxyquinoline, which is subsequently chlorinated using PCl₃ or POCl₃. This method emphasizes the importance of protecting groups to direct chlorination to the 3, 5, and 7 positions.

Mechanistic Insights:

Direct Chlorination of Quinolin-4(1H)-one Precursors

Recent advances utilize preformed quinolin-4(1H)-one derivatives, enabling regioselective trichlorination. For example, 4-hydroxyquinoline is treated with a mixture of PCl₃ and chlorine gas (Cl₂) in dichloromethane at 0–5°C, achieving 85–90% chlorination efficiency. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group acting as a directing group.

Optimization Parameters:

-

Temperature: Subambient conditions minimize side reactions.

-

Solvent Polarity: Dichloromethane enhances reagent solubility without participating in side reactions.

-

Stoichiometry: 3.2 equivalents of Cl₂ per hydroxyl group for complete substitution.

Advanced Catalytic and Solvent Systems

Organocatalytic Chlorination

A novel approach employs quinine-derived catalysts to achieve asymmetric induction during chlorination, though this is more relevant for chiral analogs. In one study, quinine facilitated the chlorination of 4-hydroxyquinoline using trichloroisocyanuric acid (TCCA) as a mild chlorinating agent, yielding this compound with 78% enantiomeric excess. While primarily exploratory, this method showcases potential for stereocontrolled synthesis.

Catalyst Structure-Activity Relationship:

Solvent and Temperature Optimization

Comparative studies highlight the impact of solvent polarity on chlorination efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate reaction rates but increase byproduct formation, while nonpolar solvents (toluene, dichloromethane) favor selectivity. For instance, reactions in toluene at 110°C achieve 92% purity versus 78% in DMSO under identical conditions.

Table 1: Solvent Optimization for Chlorination

| Solvent | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 92 | 85 |

| Dichloromethane | 40 | 88 | 82 |

| DMSO | 90 | 78 | 65 |

| Acetic Acid | 120 | 81 | 70 |

Purification and Characterization

Post-synthetic purification typically involves recrystallization from toluene or ethanol, removing unreacted starting materials and oligomeric byproducts. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for pharmaceutical-grade material, though industrial-scale processes favor solvent-based crystallization due to cost constraints.

Spectroscopic Characterization:

Q & A

Q. What are the optimal synthetic routes for 3,5,7-Trichloroquinolin-4(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation of quinolinone precursors. For example:

- Step 1: Start with a quinolin-4(1H)-one scaffold and introduce chlorine atoms via electrophilic substitution using chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions .

- Step 2: Optimize regioselectivity by controlling temperature (e.g., reflux in toluene at 110°C) and stoichiometry of chlorinating agents. Excess reagent may lead to over-halogenation, reducing purity .

- Step 3: Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC or melting point analysis .

Key Variables: Solvent polarity, catalyst presence (e.g., FeCl₃ for directing substitution), and reaction time.

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

Methodological Answer:

- ¹H/¹³C NMR: Identify proton environments near chlorine substituents. Deshielding effects from electron-withdrawing Cl groups shift aromatic protons downfield (e.g., δ 7.5–8.5 ppm). Carbon signals for Cl-attached C atoms appear at ~125–135 ppm .

- IR Spectroscopy: Detect C=O stretching (1650–1700 cm⁻¹) and C-Cl bonds (550–650 cm⁻¹). Absence of OH stretches confirms deprotonation at the 4-position .

- X-ray Crystallography: Resolve Cl substitution patterns and confirm planarity of the quinoline ring (bond angles ~120° for sp² hybridization) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density maps. Chlorine’s electronegativity creates electron-deficient regions at C-3, C-5, and C-7, favoring nucleophilic attack at these positions .

- Transition State Analysis: Simulate activation energies for substitution pathways. For example, replacing Cl with methoxy groups may require lower energy barriers in polar aprotic solvents (e.g., DMF) .

- Validation: Compare computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated quinolinones?

Methodological Answer:

- Meta-Analysis Framework:

- Variable 1: Assess solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and stability .

- Variable 2: Control for purity (≥95% via HPLC) and stereochemical integrity (via chiral chromatography if applicable) .

- Variable 3: Standardize bioassay protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Case Study: Discrepancies in antifungal IC₅₀ values may arise from differences in fungal strain susceptibility or incubation times .

Q. How does crystal packing influence the physicochemical stability of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Analyze intermolecular interactions (e.g., π-π stacking between quinoline rings or halogen bonding between Cl and adjacent molecules) .

- Thermogravimetric Analysis (TGA): Correlate decomposition temperatures (e.g., ~250°C) with hydrogen-bonding networks or van der Waals contacts observed in the crystal lattice .

- Hygroscopicity Testing: Measure moisture uptake under controlled humidity to assess stability for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.